2,3,4,6-Tetramethoxybenzaldehyde
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Overview
Description
2,3,4,6-Tetramethoxybenzaldehyde is an organic compound with the molecular formula C11H14O5. It is a derivative of benzaldehyde, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,6-Tetramethoxybenzaldehyde involves the methylation of gallic acid derivatives. The process typically includes the following steps:
Methylation: Gallic acid is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2,3,4,6-tetramethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale methylation and formylation reactions, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetramethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
Oxidation: 2,3,4,6-Tetramethoxybenzoic acid.
Reduction: 2,3,4,6-Tetramethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetramethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetramethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethoxybenzaldehyde: Similar structure but with methoxy groups at different positions.
2,3,4,5-Tetramethoxybenzaldehyde: Another isomer with methoxy groups at the 2, 3, 4, and 5 positions.
Uniqueness
2,3,4,6-Tetramethoxybenzaldehyde is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in certain synthetic and medicinal applications where other isomers may not be as effective.
Properties
IUPAC Name |
2,3,4,6-tetramethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMOFNAZOCNBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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